molecular formula C13H8ClIN2O3 B6126633 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide

2-chloro-N-(4-iodophenyl)-4-nitrobenzamide

Cat. No. B6126633
M. Wt: 402.57 g/mol
InChI Key: PIWSZIUVPCZCDM-UHFFFAOYSA-N
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Description

2-chloro-N-(4-iodophenyl)-4-nitrobenzamide, also known as CI-4, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzamide and is commonly used as a tool in biochemistry and pharmacology research.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide is not fully understood, but it is believed to act by covalently modifying specific cysteine residues on proteins. This modification can affect the function of the protein and its interactions with other proteins, leading to changes in cellular processes.
Biochemical and Physiological Effects:
2-chloro-N-(4-iodophenyl)-4-nitrobenzamide has been shown to have a range of biochemical and physiological effects in different studies. For example, it has been shown to inhibit the activity of the proteasome, a key enzyme involved in protein degradation. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide in lab experiments is its selectivity for specific cysteine residues on proteins. This allows researchers to investigate the functions of specific proteins and their interactions with other proteins. However, 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide also has some limitations. For example, it can be difficult to control the concentration and timing of 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide exposure in cells, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for research involving 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide. One area of interest is in the development of more selective and potent derivatives of 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide that can be used to investigate specific protein targets. Another area of interest is in the application of 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide in drug discovery and development, particularly in the development of targeted therapies for cancer. Additionally, there is potential for the use of 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide in the study of protein misfolding diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in investigating various biological processes. Its selectivity for specific cysteine residues on proteins makes it a valuable tool in biochemistry and pharmacology research. While there are limitations to its use, there is potential for the development of more potent and selective derivatives of 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide, as well as its application in drug discovery and the study of protein misfolding diseases.

Synthesis Methods

The synthesis of 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with 4-iodoaniline to form the desired product, 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide. The synthesis is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

2-chloro-N-(4-iodophenyl)-4-nitrobenzamide has been used in numerous scientific studies as a tool to investigate various biological processes. One of the main applications of 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide is in the study of protein-protein interactions. 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide can be used to selectively label proteins and identify their interacting partners, which can help to elucidate the functions of these proteins in different cellular processes.

properties

IUPAC Name

2-chloro-N-(4-iodophenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2O3/c14-12-7-10(17(19)20)5-6-11(12)13(18)16-9-3-1-8(15)2-4-9/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWSZIUVPCZCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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